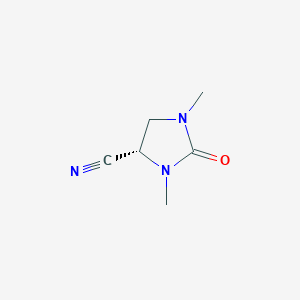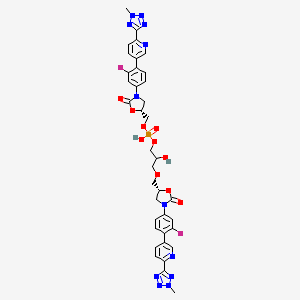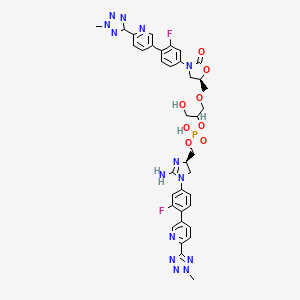
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile is a chiral compound with a unique structure that includes an imidazolidine ring, a nitrile group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethylurea with a suitable nitrile source in the presence of a base. The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrile and ketone groups play crucial roles in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
1,3-dimethyl-2-oxoimidazolidine-4-methanol: Contains a hydroxyl group instead of a nitrile.
1,3-dimethyl-2-oxoimidazolidine-4-thiol: Features a thiol group in place of the nitrile.
Uniqueness
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile is unique due to its combination of a nitrile group with an imidazolidine ring and a ketone functional group. This combination imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H9N3O/c1-8-4-5(3-7)9(2)6(8)10/h5H,4H2,1-2H3/t5-/m1/s1 |
InChI Key |
OZAIMFUMXUUSOC-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C[C@H](N(C1=O)C)C#N |
Canonical SMILES |
CN1CC(N(C1=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)



![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)







![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
